5-Chloro-4-nitro-1,2-dihydroacenaphthylene
Overview
Description
5-Chloro-4-nitro-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 g/mol This compound is a derivative of acenaphthylene, featuring a chlorine atom at the 5-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitro-1,2-dihydroacenaphthylene typically involves the nitration of 5-chloroacenaphthylene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-nitro-1,2-dihydroacenaphthylene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as the catalyst.
Substitution: Reagents such as sodium amide (NaNH2) or thiols in the presence of a base are commonly used.
Major Products Formed
Reduction: The major product is 5-amino-4-nitro-1,2-dihydroacenaphthylene.
Scientific Research Applications
5-Chloro-4-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-nitro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-nitro-1,2-dihydroacenaphthylene
- 5-Iodo-4-nitro-1,2-dihydroacenaphthylene
- 5-Chloro-4-amino-1,2-dihydroacenaphthylene
Uniqueness
5-Chloro-4-nitro-1,2-dihydroacenaphthylene is unique due to the presence of both a chlorine atom and a nitro group, which confer distinct chemical reactivity and potential biological activities. Compared to its bromine and iodine analogs, the chlorine derivative is more commonly used due to its relatively lower cost and availability .
Properties
IUPAC Name |
5-chloro-4-nitro-1,2-dihydroacenaphthylene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)14(15)16/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAGLVOSHCXSQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C3=CC=CC1=C23)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267911 | |
Record name | 5-Chloro-1,2-dihydro-4-nitroacenaphthylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104036-78-4 | |
Record name | 5-Chloro-1,2-dihydro-4-nitroacenaphthylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104036-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,2-dihydro-4-nitroacenaphthylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901267911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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